molecular formula C16H23ClN2O3S B5020069 N~2~-(4-chlorobenzyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5020069
M. Wt: 358.9 g/mol
InChI Key: LRRAEZRWCGHHSG-UHFFFAOYSA-N
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Description

The chemical compound is a specialized molecule, possibly studied within the context of its synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties. The scientific interest in such compounds often relates to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to N2-(4-chlorobenzyl)-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide involves detailed organic synthesis techniques. For example, similar compounds have been synthesized through processes that involve the strategic manipulation of sulfonamide and benzamide groups to achieve desired molecular structures and properties (Cioffi et al., 2016). This highlights the complexity and the tailored approaches required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be characterized by techniques such as X-ray crystallography. Studies on related molecules have detailed the importance of the spatial arrangement of the sulfonamide groups and how these affect the compound's overall properties and reactivity (Schaper et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets or participation in chemical reactions that exploit the unique electronic properties of the sulfonamide and benzamide groups. For instance, glycinamide derivatives have been utilized as directing groups in organic synthesis, showcasing their utility in facilitating specific chemical transformations (Wen & Li, 2020).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the application potential of these compounds. For example, the synthesis and characterization of related polysulfonates revealed insights into their solubility and resistance to various chemical conditions, which are essential parameters for their practical applications (Karia & Parsania, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or stability under various conditions, are determined by the functional groups present in the molecule. Studies have explored the electrochemical reactions involving compounds with sulfonyl groups, indicating a wide range of potential chemical behaviors and applications (Dai et al., 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(11-13-7-9-14(17)10-8-13)12-16(20)18-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRAEZRWCGHHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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